N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2415603-27-7
VCID: VC4692805
InChI: InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22)
SMILES: CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

CAS No.: 2415603-27-7

Cat. No.: VC4692805

Molecular Formula: C19H18N2O2

Molecular Weight: 306.365

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide - 2415603-27-7

Specification

CAS No. 2415603-27-7
Molecular Formula C19H18N2O2
Molecular Weight 306.365
IUPAC Name N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
Standard InChI InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22)
Standard InChI Key QVDRFOHLXNTRNA-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, reflects its three critical substituents (Figure 1):

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 6-Methoxy group: Enhances electron density and influences binding interactions.

  • 4-Carboxamide linkage: Connects the quinoline to a 2-ethylphenyl group, modulating steric and electronic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₉H₁₈N₂O₂
Molecular weight306.365 g/mol
XLogP33.8
Hydrogen bond donors1
Hydrogen bond acceptors3
Rotatable bonds4

Spectroscopic Characterization

  • 1H NMR: Key signals include the methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH resonance (~δ 10 ppm) .

  • 13C NMR: Carbonyl carbons (δ ~165 ppm) and quinoline/aryl carbons (δ 110–150 ppm) confirm the structure .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

  • Quinoline core formation: Skraup or Doebner-Miller reactions using glycerol and nitroanilines .

  • Carboxamide coupling: Reaction of 6-methoxyquinoline-4-carboxylic acid with 2-ethylaniline using coupling agents (e.g., EDCI/HOBt) .

  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH) yields >95% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Quinoline formationGlycerol, H₂SO₄, 180°C60–70%
Carboxamide couplingEDCI, HOBt, DCM, rt, 24h75–85%

Challenges and Solutions

  • Low solubility: Addressed via co-solvents (DMSO/water mixtures) .

  • Metabolic instability: Structural analogs show improved stability by reducing lipophilicity (e.g., introducing polar groups) .

Biological Activities and Mechanisms

Enzyme Inhibition

  • α-Glucosidase inhibition: Analog 11k (IC₅₀ = 2.1 µM) binds the enzyme’s active site, mimicking acarbose . The 2-ethylphenyl group occupies the −1 subsite, while the quinoline interacts with catalytic residues .

  • PfEF2 targeting: Quinoline-4-carboxamides inhibit malaria parasite protein synthesis (e.g., DDD107498, IC₅₀ = 0.12 nM) .

Table 3: In Vitro Bioactivity Data

AssayModelResultSource
α-GlucosidaseEnzymaticIC₅₀ = 2.1 µM
Antimalarial (PfEF2)P. falciparumEC₅₀ = 120 nM
CytotoxicityMCF-7 cellsIC₅₀ = 9.8 µM

Pharmacokinetic and ADME Profiles

Absorption and Distribution

  • logP: 3.8 predicts moderate blood-brain barrier penetration .

  • Solubility: <10 µM in aqueous buffers, necessitating formulation aids .

Metabolism and Excretion

  • Hepatic stability: Mouse microsomal Cli = 15 mL/min/g, suggesting moderate clearance .

  • CYP interactions: Quinoline derivatives are substrates of CYP3A4, risking drug-drug interactions .

Applications and Future Directions

Therapeutic Prospects

  • Antidiabetic agents: α-Glucosidase inhibition potential .

  • Antimalarials: Structural similarity to clinical candidates like DDD107498 .

  • Chemosensitizers: Reversing multidrug resistance in oncology .

Industrial Use

  • Screening libraries: Included in ChemDiv’s Antiparasite and Protein-Protein Interaction libraries .

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